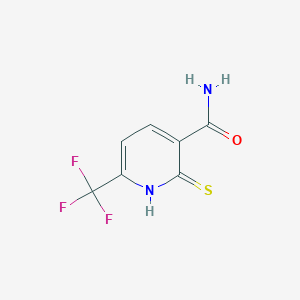

![molecular formula C7H6ClN3 B2476718 7-Chlor-1-methyl-1H-imidazo[4,5-b]pyridin CAS No. 83472-67-7](/img/structure/B2476718.png)

7-Chlor-1-methyl-1H-imidazo[4,5-b]pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is a compound that has been used as a reagent in the synthesis of purine derived S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors which display antimicrobial activity . It is also used as highly selective CYP3A4 inhibitors .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine, which are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The molecular formula of 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is C6H4ClN3 . The imidazopyridines comprised an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical and Chemical Properties Analysis

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is a beige to light orange solid .Wissenschaftliche Forschungsanwendungen

- Imidazo[4,5-b]pyridine, einschließlich des chlorierten Derivats, wurden als Bioisostere für Purine untersucht. Diese Verbindungen können die Selektivität, Pharmakokinetik und metabolische Stabilität verbessern und gleichzeitig Nebenwirkungen minimieren .

- 7-Chlor-1H-imidazo[4,5-b]pyridin dient als Reagenz bei der Synthese von Purin-abgeleiteten S-Adenosylhomocystein/Methylthioadenosin-Nucleosidase-Inhibitoren. Diese Verbindungen zeigen antimikrobielle Aktivität .

- Es wurde als hochspezifischer Inhibitor des Cytochrom-P450-Enzyms CYP3A4 identifiziert, das eine entscheidende Rolle im Arzneimittelstoffwechsel spielt .

- Forscher haben 1H-Imidazo[4,5-b]pyridin-basierte Verbindungen als c-Met-Kinase-Inhibitoren optimiert. Diese Moleküle sind vielversprechend für die Krebstherapie und andere verwandte Anwendungen .

- Eine weitere interessante Methode beinhaltet die Umsetzung von 4-(Acetoximino)-1-acetoxy-1,4-dihydrochinolin mit Derivaten von 4-Aminopyrimidin (z. B. substituiertes Adenin oder Cytosin). Dieser Ansatz liefert kondensierte Imidazo[4,5-b]pyridin-Derivate .

Medizinische Chemie und Wirkstoffforschung

Antibakterielle Mittel

CYP3A4-Hemmung

c-Met-Kinase-Inhibitoren

Kondensierte Derivate

Wirkmechanismus

Target of Action

Imidazopyridines, a class of compounds to which this compound belongs, are known to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

For instance, some imidazopyridines are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Biochemical Pathways

For example, they have been found to play a role in the activation of the NF-kappaB pathway, which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Pharmacokinetics

The design and synthesis of bioisosteres, a category that includes imidazopyridines, are known to improve selectivity, pharmacokinetics, and metabolic stability while reducing side effects, including toxicity .

Result of Action

Imidazopyridines are known to have a broad range of biological activities, including antimicrobial activity . They are also used as highly selective CYP3A4 inhibitors .

Action Environment

Safety data suggests that dust formation should be avoided and personal protective equipment should be used when handling this compound .

Safety and Hazards

When handling 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

It has been used as a reagent in the synthesis of purine derived S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Imidazopyridines, a class of compounds to which 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine belongs, have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Molecular Mechanism

Imidazopyridines have been reported as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia . This suggests that 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine may also interact with these kinases, leading to changes in gene expression and enzyme activity.

Metabolic Pathways

It has been used as a reagent in the synthesis of purine derived S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors , suggesting that it may be involved in these metabolic pathways.

Eigenschaften

IUPAC Name |

7-chloro-1-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOLKVLGCQWNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=NC=CC(=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)

![1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2476641.png)

![(2,2-Difluoro-5-azaspiro[2.4]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2476644.png)

![3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B2476646.png)

![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)

![N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2476648.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2476649.png)

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2476657.png)